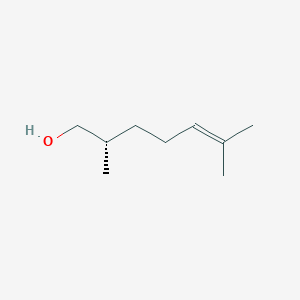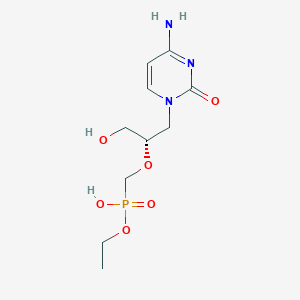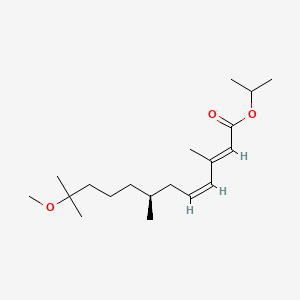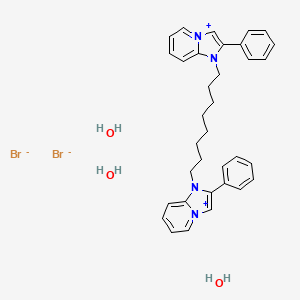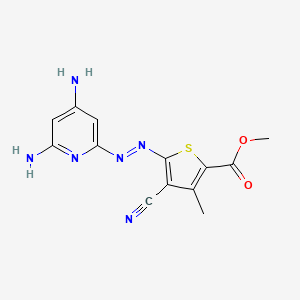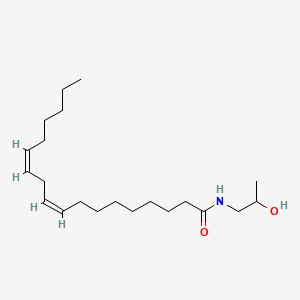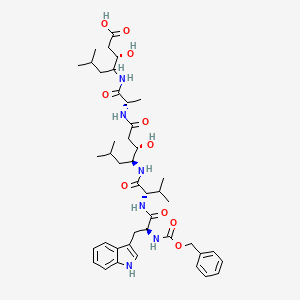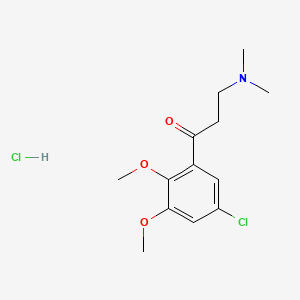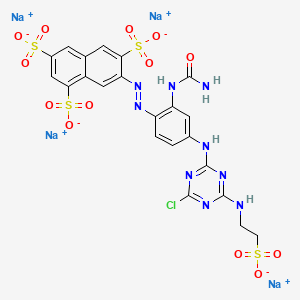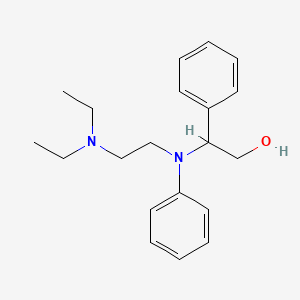
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a carbonyl group, and a peptide chain consisting of proline, leucine, and glycine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the protection of amino and carboxyl groups to prevent unwanted reactions The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated SPPS, which allows for the efficient and high-throughput production of peptides. The nitrosation step can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The methylnitrosoamino group can be oxidized to form nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The peptide chain can undergo substitution reactions, where specific amino acid residues are replaced with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions typically involve the use of protecting groups and coupling reagents, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified peptides with different amino acid residues.
Scientific Research Applications
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of target proteins and affect various cellular processes. The peptide chain can also interact with specific receptors and enzymes, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can be compared with other similar compounds, such as:
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-alanylglycinamide: Similar structure but with an alanine residue instead of leucine.
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-valylglycinamide: Similar structure but with a valine residue instead of leucine.
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-isoleucylglycinamide: Similar structure but with an isoleucine residue instead of leucine.
The uniqueness of this compound lies in its specific combination of amino acid residues and the presence of the methylnitrosoamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83472-43-9 |
|---|---|
Molecular Formula |
C15H26N6O5 |
Molecular Weight |
370.40 g/mol |
IUPAC Name |
(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H26N6O5/c1-9(2)7-10(13(23)17-8-12(16)22)18-14(24)11-5-4-6-21(11)15(25)20(3)19-26/h9-11H,4-8H2,1-3H3,(H2,16,22)(H,17,23)(H,18,24)/t10-,11-/m0/s1 |
InChI Key |
CMJWMPSOZPLLDT-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


